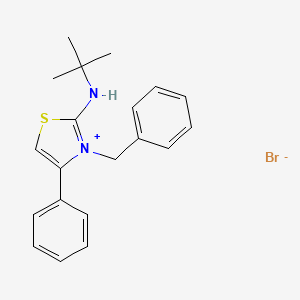

3-苄基-2-(叔丁基氨基)-4-苯并噻唑-3-溴化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

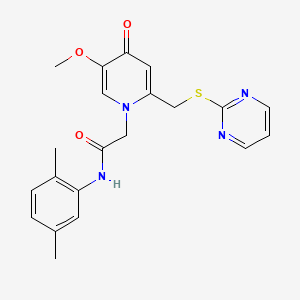

3-Benzyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide is a compound that can be inferred to have a thiazolium core structure, substituted with benzyl and tert-butylamino groups, and associated with a bromide counterion. While the specific compound is not directly described in the provided papers, the synthesis and characterization of related thiazole and benzothiazole derivatives are discussed, which can provide insights into the chemistry of such compounds.

Synthesis Analysis

The synthesis of related 2-aminobenzothiazoles is described using benzyltrimethylammonium tribromide as an electrophilic bromine source, which is a stable, crystalline organic ammonium tribromide (OATB). This reagent is used to control the stoichiometry of addition, minimizing aromatic bromination caused by excess reagent . Additionally, an iron(II) bromide-catalyzed oxidative coupling method is mentioned for the synthesis of 1,3-benzazoles, which could potentially be adapted for the synthesis of thiazolium compounds .

Molecular Structure Analysis

The molecular structure of related compounds, such as 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, has been characterized using X-ray crystallographic analysis. These compounds crystallize in the monoclinic space group and exhibit intramolecular hydrogen bonding, which is crucial for the stability of the molecular structure . Such analyses are essential for understanding the three-dimensional conformation and potential reactivity of the thiazolium compound .

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 3-Benzyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide. However, the synthesis of tert-butyl aryl sulfides and their subsequent use in the formation of benzo[1,2-d;4,5-d']bis[1,3]dithioles is mentioned . This indicates that thiazole derivatives can participate in C-S cross-coupling reactions, which could be relevant for the functionalization of the thiazolium compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the characterization of similar compounds using FTIR, 1H, and 13C NMR spectroscopy is described . These techniques are instrumental in determining functional groups, chemical environments, and the purity of the compounds. The thermal properties, which are important for understanding the stability and potential applications of the compound, are also typically characterized in such studies.

Case Studies

科学研究应用

合成方法和催化

有机合成领域的研究所强调了相关噻唑鎓化合物在各种合成转化中的效用。例如,Kevin Kopp 等人 (2020) 的研究提出了一种改进的方法来获得苯并[1,2-d;4,5-d′]-双[1,3]二硫醇,这是制造荧光染料、共轭聚合物和稳定的三苯甲基自由基的关键成分。该方法利用 S-叔丁基异硫脲溴化物,一种叔丁基硫醇的无味替代品,促进了叔丁基芳基硫醚(苯并[1,2-d;4,5-d′]-双[1,3]二硫醇的基本前体)更环保且高产的合成 (Kopp, Schiemann, & Fleck, 2020).

分子电子学

N. Stuhr-Hansen 等人 (2005) 讨论了与 3-苄基-2-(叔丁基氨基)-4-苯并噻唑-3-溴化物功能相似的芳基溴化物在分子导线合成中的应用。这些化合物对于制造寡(苯撑乙烯基)和寡(苯撑乙炔基)导线至关重要,而这些导线对于分子电子学的发展至关重要。概述的合成过程为这些材料提供了一条有效的途径,展示了此类化合物在推进分子电子器件中的作用 (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).

催化和反应机理

S. K. Yen 等人 (2006) 的工作介绍了源自涉及苄基溴化物反应的单核和双核钯(II)苯并噻唑啉-2-亚甲基配合物。这些配合物在 Mizoroki-Heck偶联反应中表现出显着的活性,说明了噻唑鎓及相关化合物在催化过程中的潜力。该研究不仅突出了这些配合物的合成可及性,还突出了它们在促进碳碳键形成(有机化学中的基石反应)方面的效用 (Yen, Koh, Hahn, Huynh, & Hor, 2006).

先进材料和化学转化

Roman Lasch 和 M. Heinrich (2015) 详细介绍了叔丁基苯基偶氮羧酸酯(与 3-苄基-2-(叔丁基氨基)-4-苯并噻唑-3-溴化物具有相似结构基序的化合物)在 Barbier 型反应中的用途。这些反应强调了此类化合物在合成吲哚和吲唑方面的多功能性,突出了它们在为先进材料和药物创造前体方面的作用 (Lasch & Heinrich, 2015).

属性

IUPAC Name |

3-benzyl-N-tert-butyl-4-phenyl-1,3-thiazol-3-ium-2-amine;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2S.BrH/c1-20(2,3)21-19-22(14-16-10-6-4-7-11-16)18(15-23-19)17-12-8-5-9-13-17;/h4-13,15H,14H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVAXGVGQQRKNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=[N+](C(=CS1)C2=CC=CC=C2)CC3=CC=CC=C3.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B3000182.png)

![2-Allyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3000184.png)

![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-1-(2-methoxyethyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B3000188.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B3000199.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B3000200.png)

![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde))](/img/structure/B3000202.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B3000203.png)